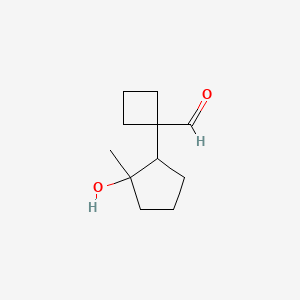![molecular formula C11H21NO B13296705 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B13296705.png)
2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . It is a cyclohexanol derivative with a cyclopropylethylamino substituent, making it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-cyclopropylethylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexane derivative.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the cyclopropylethylamino substituent.
Cyclohexanone: The oxidized form of cyclohexanol.
1-Cyclopropylethylamine: The amine component used in the synthesis of 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol.
Uniqueness
This compound is unique due to the presence of both a cyclohexanol and a cyclopropylethylamino group, which can impart distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(1-cyclopropylethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8(9-6-7-9)12-10-4-2-3-5-11(10)13/h8-13H,2-7H2,1H3 |
InChI Key |
MRTSXJZIWNSOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine](/img/structure/B13296627.png)
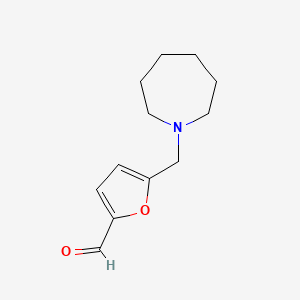

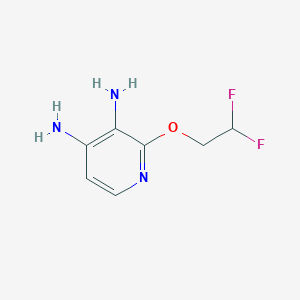
![1-[1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13296656.png)
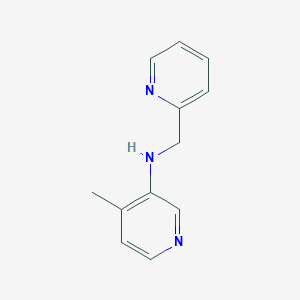
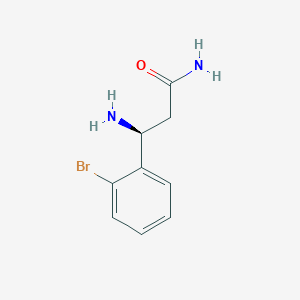
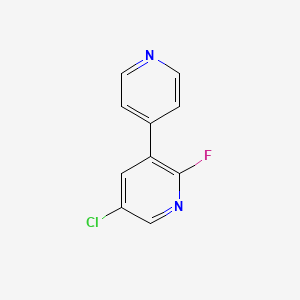
![5-[(2-methoxyethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13296664.png)

